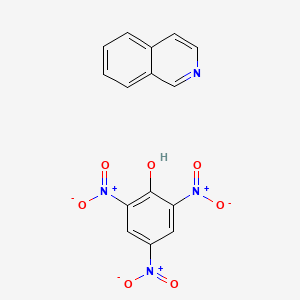
2,4,6-Trinitrophenol--isoquinoline (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,4,6-trinitrophenol–isoquinoline (1/1) involves the reaction of 2,4,6-trinitrophenol with isoquinoline under specific conditions. One common method is to dissolve 2,4,6-trinitrophenol in a suitable solvent, such as ethanol, and then add isoquinoline to the solution. The reaction mixture is stirred at room temperature for several hours to allow the formation of the desired compound. The product is then isolated by filtration and purified by recrystallization.
Industrial production methods for this compound may involve larger-scale reactions using similar principles but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
2,4,6-Trinitrophenol–isoquinoline (1/1) undergoes various chemical reactions, including:
Oxidation: The nitro groups in 2,4,6-trinitrophenol can undergo oxidation reactions, leading to the formation of different oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro groups can also be reduced to amino groups using reducing agents such as sodium borohydride or catalytic hydrogenation. This reaction can yield compounds with different functional groups and properties.
Substitution: The aromatic rings in both 2,4,6-trinitrophenol and isoquinoline can undergo electrophilic substitution reactions. For example, nitration, sulfonation, and halogenation reactions can introduce new substituents onto the aromatic rings.
Condensation: The compound can participate in condensation reactions with other molecules, forming larger and more complex structures.
科学的研究の応用
2,4,6-Trinitrophenol–isoquinoline (1/1) has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology: Researchers study the biological activity of this compound to understand its potential effects on living organisms. It may have applications in drug discovery and development, particularly in designing new therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored for developing new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for studying its effects on diseases and medical conditions.
Industry: In industrial applications, 2,4,6-trinitrophenol–isoquinoline (1/1) is used in the production of dyes, explosives, and other chemical products. Its unique properties make it suitable for various manufacturing processes.
作用機序
The mechanism of action of 2,4,6-trinitrophenol–isoquinoline (1/1) involves its interaction with molecular targets and pathways in biological systems. The nitro groups in 2,4,6-trinitrophenol can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative stress and damage to cellular components, affecting various biological processes.
Isoquinoline, on the other hand, can interact with specific receptors and enzymes in the body, modulating their activity. The combination of these two compounds may result in synergistic effects, enhancing their overall biological activity. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
類似化合物との比較
2,4,6-Trinitrophenol–isoquinoline (1/1) can be compared with other similar compounds, such as:
2,4,6-Trinitrotoluene (TNT): Both compounds are nitroaromatic explosives, but TNT has a different structure and properties. TNT is widely used in military and industrial applications, while 2,4,6-trinitrophenol–isoquinoline (1/1) has more specialized uses.
2,4-Dinitrophenol: This compound is similar to 2,4,6-trinitrophenol but with one less nitro group. It has different chemical and biological properties and is used in various industrial and research applications.
Quinoline: Isoquinoline is structurally related to quinoline, but they have different chemical properties and reactivity. Quinoline is used in the synthesis of various pharmaceuticals and agrochemicals.
特性
CAS番号 |
24171-66-2 |
|---|---|
分子式 |
C15H10N4O7 |
分子量 |
358.26 g/mol |
IUPAC名 |
isoquinoline;2,4,6-trinitrophenol |
InChI |
InChI=1S/C9H7N.C6H3N3O7/c1-2-4-9-7-10-6-5-8(9)3-1;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-7H;1-2,10H |
InChIキー |
KGFTWQDCCXTVBF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=NC=CC2=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


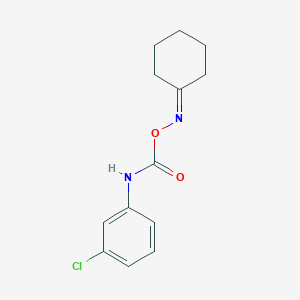


![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11952900.png)
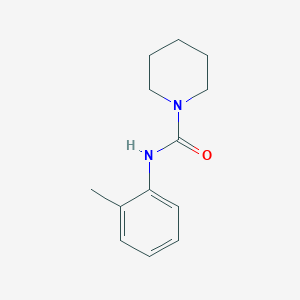
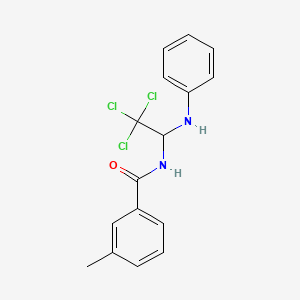

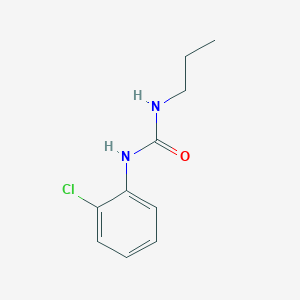
![3-[7-(2-Chlorophenyl)-5-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol](/img/structure/B11952937.png)

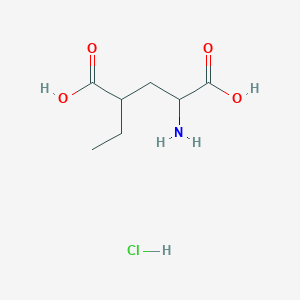
![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)


